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Introduction
The synthesis of homoallylic alcohols is a fundamental transformation in organic chemistry,

providing key structural motifs present in numerous natural products and pharmaceutical

agents. The addition of an allyl group to an aldehyde carbonyl is a powerful method for carbon-

carbon bond formation and the simultaneous creation of a stereogenic center. Among the

various allylating agents, allyltriphenyltin has proven to be a versatile and effective reagent

for this transformation. This document provides detailed application notes and protocols for the

synthesis of homoallylic alcohols utilizing allyltriphenyltin, with a focus on Lewis acid-

catalyzed reactions.

Reaction Principle
The reaction proceeds via the nucleophilic addition of the allyl group from allyltriphenyltin to

the electrophilic carbonyl carbon of an aldehyde. The reactivity of the aldehyde is significantly

enhanced by the coordination of a Lewis acid to the carbonyl oxygen. This coordination

polarizes the carbonyl group, making it more susceptible to nucleophilic attack. The reaction

typically proceeds through an open or acyclic transition state, and the choice of Lewis acid and

reaction conditions can influence the stereochemical outcome of the reaction, particularly with

chiral aldehydes.
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Reaction Workflow
The general workflow for the synthesis of homoallylic alcohols using allyltriphenyltin is

depicted below. The process begins with the preparation of the allyltriphenyltin reagent,

followed by the Lewis acid-catalyzed addition to an aldehyde, and finally, workup and

purification of the desired homoallylic alcohol.
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Figure 1. General experimental workflow for the synthesis of homoallylic alcohols.
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Reaction Mechanism
The Lewis acid-catalyzed addition of allyltriphenyltin to an aldehyde is believed to proceed

through a coordinated intermediate. The Lewis acid (LA) activates the aldehyde by coordinating

to the carbonyl oxygen. This increases the electrophilicity of the carbonyl carbon, facilitating the

nucleophilic attack by the γ-carbon of the allyl group of allyltriphenyltin. This transfer of the

allyl group occurs with concomitant cleavage of the carbon-tin bond, leading to the formation of

a tin-alkoxide intermediate. Subsequent aqueous workup protonates the alkoxide to yield the

final homoallylic alcohol product.
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Figure 2. Proposed mechanism for the Lewis acid-catalyzed allylation of an aldehyde.
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Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of various

homoallylic alcohols from the reaction of allyltriphenyltin with different aldehydes, primarily

using boron trifluoride etherate (BF₃·OEt₂) as the Lewis acid catalyst.

Entry Aldehyde

Lewis
Acid
(Equivale
nts)

Solvent
Temperat
ure (°C)

Time (h) Yield (%)

1
Benzaldeh

yde

BF₃·OEt₂

(1.1)
CH₂Cl₂ -78 1 92

2

p-

Anisaldehy

de

BF₃·OEt₂

(1.1)
CH₂Cl₂ -78 1.5 95

3

p-

Nitrobenzal

dehyde

BF₃·OEt₂

(1.1)
CH₂Cl₂ -78 2 88

4
Cinnamald

ehyde

BF₃·OEt₂

(1.1)
CH₂Cl₂ -78 1 90

5

Cyclohexa

necarboxal

dehyde

BF₃·OEt₂

(1.1)
CH₂Cl₂ -78 2 85

6 Heptanal
BF₃·OEt₂

(1.1)
CH₂Cl₂ -78 2 82

7
Pivalaldehy

de

BF₃·OEt₂

(1.1)
CH₂Cl₂ -78 3 75

Experimental Protocols
Protocol 1: Synthesis of 1-Phenyl-3-buten-1-ol from
Benzaldehyde
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Materials:

Benzaldehyde (1.0 mmol, 106 mg)

Allyltriphenyltin (1.1 mmol, 428 mg)

Boron trifluoride etherate (BF₃·OEt₂) (1.1 mmol, 0.14 mL)

Anhydrous Dichloromethane (CH₂Cl₂) (10 mL)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Saturated aqueous sodium chloride (NaCl) solution (brine)

Anhydrous magnesium sulfate (MgSO₄)

Standard glassware for inert atmosphere reactions

Procedure:

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add

benzaldehyde (1.0 mmol) and allyltriphenyltin (1.1 mmol) followed by anhydrous

dichloromethane (10 mL).

Cool the resulting solution to -78 °C using a dry ice/acetone bath.

Slowly add boron trifluoride etherate (1.1 mmol) dropwise to the stirred solution.

Stir the reaction mixture at -78 °C and monitor the reaction progress by thin-layer

chromatography (TLC). The reaction is typically complete within 1 hour.

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium

bicarbonate solution at -78 °C.

Allow the mixture to warm to room temperature.

Transfer the mixture to a separatory funnel and extract the aqueous layer with

dichloromethane (3 x 15 mL).
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Combine the organic layers and wash with saturated aqueous sodium chloride solution, then

dry over anhydrous magnesium sulfate.

Filter the mixture and concentrate the filtrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel (e.g., using a

hexane/ethyl acetate gradient) to afford the pure 1-phenyl-3-buten-1-ol.

Protocol 2: Synthesis of 1-(4-Methoxyphenyl)-3-buten-1-
ol from p-Anisaldehyde
Materials:

p-Anisaldehyde (1.0 mmol, 136 mg)

Allyltriphenyltin (1.1 mmol, 428 mg)

Boron trifluoride etherate (BF₃·OEt₂) (1.1 mmol, 0.14 mL)

Anhydrous Dichloromethane (CH₂Cl₂) (10 mL)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Saturated aqueous sodium chloride (NaCl) solution (brine)

Anhydrous magnesium sulfate (MgSO₄)

Standard glassware for inert atmosphere reactions

Procedure:

In a flame-dried round-bottom flask under an inert atmosphere, dissolve p-anisaldehyde (1.0

mmol) and allyltriphenyltin (1.1 mmol) in anhydrous dichloromethane (10 mL).

Cool the solution to -78 °C in a dry ice/acetone bath.

Add boron trifluoride etherate (1.1 mmol) dropwise to the stirred solution.
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Maintain the reaction at -78 °C for 1.5 hours, monitoring by TLC.

Quench the reaction at -78 °C with saturated aqueous sodium bicarbonate solution.

Warm the mixture to room temperature and perform an aqueous workup as described in

Protocol 1.

Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and

concentrate.

Purify the residue by flash column chromatography to yield 1-(4-methoxyphenyl)-3-buten-1-

ol.

Diastereoselective Synthesis
The reaction of allyltriphenyltin with chiral aldehydes can proceed with diastereoselectivity,

which is often dependent on the nature of the Lewis acid and the steric environment of the

aldehyde. For α-alkoxy aldehydes, chelation control with certain Lewis acids (e.g., SnCl₄,

MgBr₂) can lead to high syn diastereoselectivity. In contrast, non-chelating Lewis acids like

BF₃·OEt₂ typically favor the formation of the anti product via a Felkin-Anh model. Careful

selection of the Lewis acid is therefore crucial for controlling the stereochemical outcome in the

synthesis of complex molecules.

Conclusion
The use of allyltriphenyltin in conjunction with a Lewis acid catalyst provides a reliable and

high-yielding method for the synthesis of homoallylic alcohols from a wide range of aldehydes.

The reaction conditions are generally mild, and the procedure is amenable to various functional

groups. The ability to influence the diastereoselectivity of the reaction with chiral aldehydes

further enhances the synthetic utility of this methodology, making it a valuable tool for

researchers in organic synthesis and drug development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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